2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE
Overview
Description
2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE is a complex organic compound that features a unique combination of adamantane, piperazine, and benzothiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of adamantane derivatives with piperazine, followed by the introduction of the benzothiadiazole moiety. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate its interactions with biological macromolecules.
Medicine: The compound has potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: It may be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2-CHLOROPHENYL)ACETAMIDE
- 2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,5-DICHLOROPHENYL)ACETAMIDE
- 2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(3,5-DICHLOROPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE lies in its combination of the adamantane, piperazine, and benzothiadiazole moieties. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For instance, the presence of the benzothiadiazole moiety may enhance its electronic properties, making it suitable for applications in advanced materials and electronic devices.
Properties
IUPAC Name |
2-[4-(1-adamantyl)piperazin-1-yl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5OS/c28-20(23-18-2-1-3-19-21(18)25-29-24-19)14-26-4-6-27(7-5-26)22-11-15-8-16(12-22)10-17(9-15)13-22/h1-3,15-17H,4-14H2,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPAOXLRCNNNFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC3=NSN=C32)C45CC6CC(C4)CC(C6)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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